1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14)7-4-10-12(2)8(7)11-5/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVRJTUXJGXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under acidic conditions to form the pyrazolopyridine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its kinase inhibitory properties, it is being explored as a potential therapeutic agent for the treatment of various cancers.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A similar compound without the methyl and carboxylic acid groups.
1H-Pyrazolo[3,4-b]quinoline: Another related compound with a quinoline ring instead of a pyridine ring.
Uniqueness
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of methyl groups at positions 1 and 6, which can influence its chemical reactivity and biological activity. The carboxylic acid group at position 4 also provides additional sites for chemical modification, enhancing its versatility in various applications.
Biological Activity
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 934106-78-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a fused pyrazole and pyridine ring system, characterized by the presence of methyl groups at positions 1 and 6, and a carboxylic acid group at position 4. Its unique structure suggests various pharmacological properties, making it a subject of interest in cancer research and other therapeutic areas.
- Molecular Formula: C₉H₉N₃O₂
- Molecular Weight: 191.19 g/mol
- Purity: Typically ≥ 95%
- Physical Form: Solid
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It targets tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and survival signaling pathways. By binding to the active site of these kinases, the compound inhibits their activity, thereby blocking downstream signaling that contributes to tumor growth.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Anticancer Activity
- Inhibition of Kinases: Research indicates that this compound effectively inhibits TRK activity, which is crucial for cancer cell proliferation. Its kinase inhibitory properties suggest potential therapeutic applications in treating cancers driven by TRK overexpression.
- Cell Proliferation Studies: In vitro assays have demonstrated that treatment with this compound results in reduced proliferation of various cancer cell lines, including those derived from breast and lung cancers.
Antiviral Properties
Recent investigations have also explored the antiviral potential of this compound:
- Mechanisms Against Viral Infections: Some derivatives of pyrazolopyridines have shown efficacy against viruses such as HSV-1 and VSV. The incorporation of specific functional groups appears to enhance antiviral activity.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Lacks methyl groups | Less potent as a kinase inhibitor |
| 1H-Pyrazolo[3,4-b]quinoline | Quinoline ring instead of pyridine | Varying biological activities but not as extensively studied |
Q & A
Q. What are the key synthetic strategies for preparing 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its analogs?
Methodological Answer: The synthesis typically involves condensation reactions of substituted pyrazole precursors with aromatic aldehydes or ketones. For example, describes the use of 5-aminopyrazole derivatives reacting with β-ketoesters to form pyrazolo[3,4-b]pyridine scaffolds. Advanced routes may employ microwave-assisted synthesis or transition-metal catalysis to improve yield and regioselectivity . highlights the use of cyclocondensation reactions with aromatic aldehydes under acidic conditions, followed by carboxylation at the 4-position .
Q. How is structural characterization of this compound performed in academic research?
Methodological Answer: Characterization relies on multimodal techniques:
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity (e.g., methyl groups at 1- and 6-positions) .
- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography resolves stereochemical ambiguities, as demonstrated for analogs like 1-[(4-chlorophenyl)methyl]-3,6-dimethyl derivatives .
- FTIR identifies carboxylic acid (-COOH) and pyrazole ring vibrations .
Advanced Research Questions
Q. What methodologies are used to assess the purity and stability of 1,6-dimethyl derivatives under varying conditions?
Methodological Answer: Purity analysis employs HPLC (reverse-phase C18 columns) and LC-MS to detect impurities ≤0.1% . Stability studies under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines) assess degradation products. For instance, reports 95% purity for fluorophenyl-substituted analogs using gradient elution with UV detection at 254 nm .
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer: Discrepancies (e.g., lack of antiviral activity in vs. kinase inhibition in ) arise from structural variations and assay conditions. To address this:
Q. What are recent advances in optimizing the pharmacokinetic properties of this scaffold?
Methodological Answer: Strategies include:
- Prodrug derivatization : Esterification of the carboxylic acid group (e.g., ethyl esters) to enhance membrane permeability, as seen in .
- Substituent engineering : Introducing electron-withdrawing groups (e.g., fluorine) to improve metabolic stability .
- Salt formation : Lithium or sodium salts () to modulate solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Methodological Answer: SAR studies focus on:
- Position 1 : Substituting with aryl groups (e.g., 4-fluorophenyl in ) enhances kinase selectivity .
- Position 3 : Methyl groups reduce off-target interactions compared to bulkier substituents .
- Carboxylic acid moiety : Bioisosteric replacement with tetrazoles or sulfonamides retains activity while improving bioavailability .
Q. What computational tools are employed to predict binding modes of this compound with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with kinases (e.g., EGFR, VEGFR) using crystal structures from the PDB ( ) . MD simulations (GROMACS) assess binding stability over 100-ns trajectories, while QSAR models prioritize substituents for synthesis .
Q. What challenges exist in developing analytical methods for quantifying trace impurities in scaled-up synthesis?
Methodological Answer: Key challenges include:
- Detection limits : Achieving ppm-level sensitivity for genotoxic impurities (e.g., alkylating agents) via UPLC-MS/MS .
- Method validation : Ensuring robustness (ICH Q2(R1)) across pH, temperature, and solvent conditions .
- Column selection : Polar-embedded stationary phases (e.g., HILIC) resolve polar degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
